

2-Methyl-6-nitro-2H-indazole molecular structure

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Compound of Interest

Compound Name: **2-Methyl-6-nitro-2H-indazole**

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An In-Depth Technical Guide to the Molecular Structure of **2-Methyl-6-nitro-2H-indazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, crystallographic data, and synthesis of **2-Methyl-6-nitro-2H-indazole**. This compound is a notable intermediate in the synthesis of pharmacologically active molecules, including the anticancer agent pazopanib.[1][2]

Molecular Properties and Structure

2-Methyl-6-nitro-2H-indazole is a heterocyclic aromatic compound. Its core is an indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The molecule is further substituted with a methyl group at the 2-position of the indazole ring and a nitro group at the 6-position.

The molecular skeleton of **2-Methyl-6-nitro-2H-indazole** is nearly planar.[1][3] The indazole ring system itself is almost perfectly flat, and the attached nitro group is only slightly twisted from the plane of the ring system.[1][2] This planarity is a key feature of its three-dimensional structure. In the crystalline state, the packing of the molecules is stabilized by weak intermolecular C-H···N and C-H···O hydrogen bonds.[1][3]

Below is a diagram illustrating the molecular structure of **2-Methyl-6-nitro-2H-indazole**.

Caption: Molecular structure of **2-Methyl-6-nitro-2H-indazole**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **2-Methyl-6-nitro-2H-indazole**.

Table 1: General Molecular Data

Property	Value
Chemical Formula	C ₈ H ₇ N ₃ O ₂ [1] [4]
Molecular Weight	177.17 g/mol [1] [4]
CAS Number	6850-22-2 [4]
InChI Key	RJFYXEGJMSZKIR-UHFFFAOYSA-N [4]

Table 2: Crystallographic Data

Parameter	Value
Crystal System	Monoclinic [1] [4]
Space Group	P2/c [2]
a	3.793 (3) Å [1] [4]
b	12.200 (8) Å [1] [4]
c	16.675 (11) Å [1] [4]
β	95.722 (9)° [1] [4]
Volume (V)	767.7 (9) Å ³ [1]
Z	4 [1]
Temperature (T)	113 K [1]
Radiation	Mo Kα [1]
R-factor	0.035 [1] [4]
wR-factor	0.092 [1] [4]

Experimental Protocols

Synthesis of 2-Methyl-6-nitro-2H-indazole

A common and effective method for the synthesis of **2-Methyl-6-nitro-2H-indazole** involves the methylation of 6-nitro-1H-indazole.^[4] Various alkylation strategies have been developed, with some offering regioselective synthesis to preferentially yield the N2-alkylated product, while others produce a mixture of N1 and N2 isomers that require subsequent purification.^[4]

One established method utilizes dimethyl sulfate as the methylation agent in a mixed solvent system.^{[1][4]}

Materials:

- 6-Nitro-1H-indazole
- Dichloromethane (DCM)
- Dimethyl sulfoxide (DMSO)
- Dimethyl sulfate
- Saturated sodium bicarbonate solution
- Sodium sulfate

Procedure:

- Dissolve 2 grams of 6-nitro-1H-indazole in 30 ml of dichloromethane.^[1]
- To this solution, add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide.^[1]
- Heat the mixture to reflux and maintain for 12 hours.^[1]
- After the reaction is complete, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.^[1]
- Extract the aqueous layer with 20 ml of dichloromethane.^[1]

- Dry the combined organic layers with sodium sulfate.[1]
- Evaporate the solvent to yield the product as a yellow solid.[1] The reported yield for this method is 78%. [1]
- If necessary, purify the product to separate the N1-isomer using chromatographic techniques.[4]
- Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[1]

The following diagram illustrates the general workflow for this synthesis.



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Caption: Synthesis workflow for **2-Methyl-6-nitro-2H-indazole**.

Biological Significance

While **2-Methyl-6-nitro-2H-indazole** itself is not known for direct biological activity, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules.[1][4] Its most prominent role is as a precursor in the manufacturing of pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2]

The nitro group on the indazole ring can be reduced to an amino group, providing a reactive site for further chemical modifications and the construction of more elaborate molecular architectures.[4] This chemical handle is instrumental in its utility in medicinal chemistry and drug development.

Conclusion

2-Methyl-6-nitro-2H-indazole is a well-characterized molecule with a planar structure. Its synthesis is well-documented, and its primary importance lies in its role as a key building block in the synthesis of pharmaceuticals. The detailed crystallographic and molecular data provide a solid foundation for researchers and scientists working on the development of new indazole-based therapeutic agents.

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